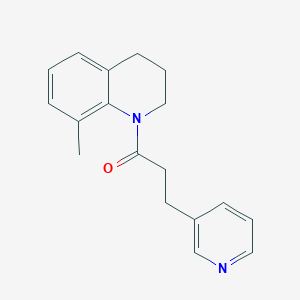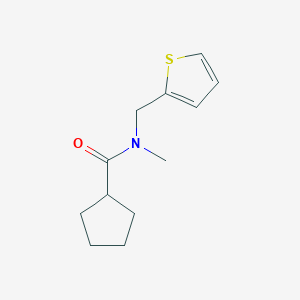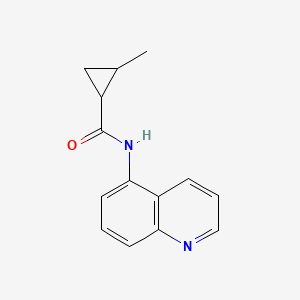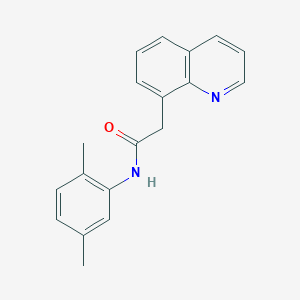
N-cyclohexyl-2-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-quinolin-8-ylacetamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are widely distributed throughout the central nervous system and play a critical role in synaptic plasticity, learning, and memory. CX614 has been extensively studied in both in vitro and in vivo models, and has shown promising results as a potential therapeutic agent for a variety of neurological disorders.
Mécanisme D'action
N-cyclohexyl-2-quinolin-8-ylacetamide acts as a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors in response to glutamate. Specifically, N-cyclohexyl-2-quinolin-8-ylacetamide binds to a site on the receptor that is distinct from the glutamate binding site, and enhances the opening of the ion channel in response to glutamate binding. This results in increased synaptic transmission and enhanced plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-2-quinolin-8-ylacetamide are largely related to its effects on AMPA receptors. In addition to enhancing synaptic transmission and plasticity, N-cyclohexyl-2-quinolin-8-ylacetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. N-cyclohexyl-2-quinolin-8-ylacetamide has also been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-quinolin-8-ylacetamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise manipulation of AMPA receptor activity without affecting other receptors. However, one limitation is that N-cyclohexyl-2-quinolin-8-ylacetamide has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-quinolin-8-ylacetamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, traumatic brain injury, and addiction. Another area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-cyclohexyl-2-quinolin-8-ylacetamide on synaptic transmission and plasticity.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-quinolin-8-ylacetamide involves several steps, starting with the reaction of 2-aminobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-aminobenzoic acid. This compound is then reacted with 8-chloroquinoline to form N-cyclohexyl-2-quinolin-8-ylacetamide. The final product is obtained through purification and crystallization steps.
Applications De Recherche Scientifique
N-cyclohexyl-2-quinolin-8-ylacetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory, in both in vitro and in vivo models. In addition, N-cyclohexyl-2-quinolin-8-ylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been studied as a potential treatment for depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-cyclohexyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h4-8,11,15H,1-3,9-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVDUPPHUFUPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)






![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

